molecular formula C8H13N5O B13299434 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

Cat. No.: B13299434
M. Wt: 195.22 g/mol
InChI Key: ZWWFZGOADAPHHJ-UHFFFAOYSA-N
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Description

1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide can be achieved through multiple synthetic pathways. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone, which is then cyclized with formic acid to yield the triazole ring . The resulting compound is then subjected to aminolysis to introduce the amino group, followed by carboxamidation to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve product yields .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds and dipole interactions with biological receptors, which contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentane ring provides rigidity, while the triazole ring offers versatile reactivity and biological activity .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

1-amino-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C8H13N5O/c9-7(14)8(10)2-1-6(3-8)13-5-11-4-12-13/h4-6H,1-3,10H2,(H2,9,14)

InChI Key

ZWWFZGOADAPHHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=NC=N2)(C(=O)N)N

Origin of Product

United States

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